![molecular formula C20H22N4O B7436050 N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7436050.png)
N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide, also known as AMPCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPCP has been synthesized through various methods and has been shown to have a unique mechanism of action, which makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell division, and to modulate the activity of nuclear factor-kappa B, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells. Additionally, N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide in scientific research is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of using N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide is its relatively high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research on N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are targeted by N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide for different therapeutic applications. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide in humans.
Métodos De Síntesis
One of the most commonly used methods for the synthesis of N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide is the reaction of 4-amino-3-methylbenzoic acid with 2-bromo-1-(phenylmethyl)pyrrolidine, followed by the reaction of the resulting product with potassium cyanide. This method has been shown to yield high purity N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide, which is suitable for scientific research applications.
Aplicaciones Científicas De Investigación
N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-12-16(9-10-18(14)22)23-20(25)24-11-5-8-19(24)17(13-21)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17,19H,5,8,11,22H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRUBYFUXISHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCC2C(C#N)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

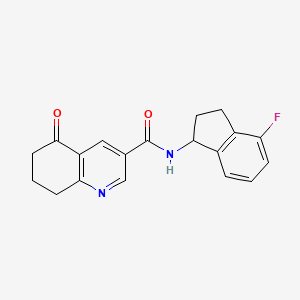
![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-3-[5-(furan-2-yl)-2-methylpyrazol-3-yl]urea](/img/structure/B7435982.png)
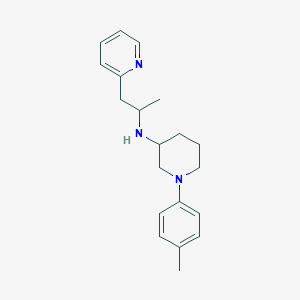
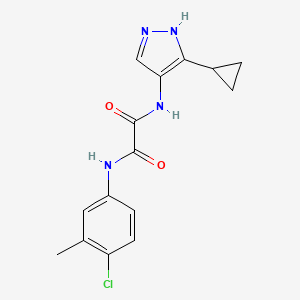
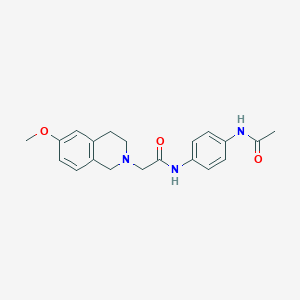
![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)
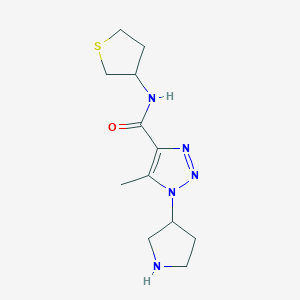
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)
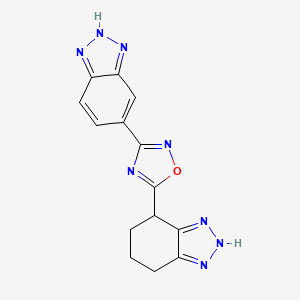
![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)